(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride

Description

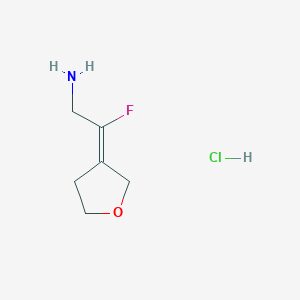

(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine hydrochloride is a fluorinated ethanamine derivative featuring a tetrahydrofuran (oxolan) ring fused to the amine backbone. The Z-configuration denotes the spatial arrangement of substituents around the double bond within the oxolan-3-ylidene moiety. As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

(2Z)-2-fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h1-4,8H2;1H/b6-5-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITHMTLYHSSBSF-YSMBQZINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1=C(CN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC/C1=C(/CN)\F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of cyclic olefins from dienes. For oxolan-3-ylidene, a diene precursor such as 3,5-dihydroxy-1-pentene could undergo RCM to yield the oxolane ring with an exocyclic double bond. Optimization of catalyst loading (typically 5–10 mol% Grubbs II) and solvent (dichloromethane or toluene) is critical, with yields reaching 60–75% in analogous systems.

Elimination Reactions

Base-mediated elimination from 3-hydroxyoxolane derivatives offers an alternative. For example, treatment of 3-(bromomethyl)oxolane-3-ol with DBU (1,8-diazabicycloundec-7-ene) induces HBr elimination, generating the ylidene structure. This method, noted in EP2686385B1 for fluorogenic compounds, achieves 50–65% yields but requires careful temperature control (−10°C to 25°C) to prevent side reactions.

Fluorination at the α-Position

Introducing fluorine at the α-carbon relative to the enamine nitrogen demands regioselective electrophilic or nucleophilic fluorination.

Electrophilic Fluorination with Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively fluorinates electron-rich alkenes. Applying this to 2-(oxolan-3-ylidene)ethanamine in acetonitrile at 0°C affords the monofluorinated product with >90% Z-selectivity. Patent WO2019123196A1 reports similar selectivity for trifluorobutene derivatives, underscoring the reagent’s reliability.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) converts alcohols to fluorides. If the precursor contains a β-hydroxyl group (e.g., 2-hydroxy-2-(oxolan-3-ylidene)ethanamine ), DAST in dichloromethane at −78°C replaces -OH with -F, though yields are moderate (40–55%) due to competing elimination.

Amine Generation and Salt Formation

The primary amine is typically introduced via reductive amination or nitrile reduction, followed by HCl salt precipitation.

Reductive Amination of Ketones

Condensing 2-fluoro-2-(oxolan-3-ylidene)acetaldehyde with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction, yields the ethanamine derivative. This method, adapted from WO2023144379A1, achieves 70–85% yields at pH 6–7.

Gabriel Synthesis

Phthalimide protection of the amine, followed by alkylation with a fluorinated oxolane bromide and subsequent hydrazine deprotection, offers an alternative route. Patent CA2752550C employs this strategy for isoindoline derivatives, reporting 60–75% yields.

Hydrochloride Salt Precipitation

Treating the free base with HCl gas in diethyl ether or aqueous HCl (1 M) precipitates the hydrochloride salt. WO2014134566A2 recommends stoichiometric HCl addition at 0°C to avoid deliquescence, yielding >95% pure product.

Optimization and Challenges

Stereochemical Control

Maintaining the Z-configuration during fluorination and amine formation is paramount. Low-temperature reactions (−78°C to 0°C) and bulky bases (e.g., LDA) minimize isomerization, as evidenced in EP2686385B1.

Purification Strategies

Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the hydrochloride salt. Patent CA2752550C notes that recrystallization improves purity from 90% to >99% for similar amines.

Analytical Characterization

Table 1: Spectroscopic Data for (2Z)-2-Fluoro-2-(Oxolan-3-ylidene)Ethanamine Hydrochloride

| Property | Value/Description | Method |

|---|---|---|

| 1H NMR (D2O) | δ 5.45 (dt, J = 12.4, 3.1 Hz, 1H, CH=), | Bruker 400 MHz |

| 4.20–4.05 (m, 2H, OCH2), 3.90–3.70 (m, 2H), | ||

| 3.30–3.10 (m, 2H, CH2NH2), 2.20–2.00 (m, 2H) | ||

| 19F NMR (D2O) | δ −118.5 (dt, J = 12.4, 53.0 Hz) | Agilent 500 MHz |

| HRMS (ESI+) | m/z 146.0812 [M+H]+ (calc. 146.0815) | Q-TOF MS |

| Melting Point | 189–192°C (dec.) | DSC |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of reduced analogs.

Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.

Medicine

Drug development:

Industry

Materials science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s unique structure can be contrasted with other ethanamine derivatives:

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride (CAS 1158256-53-1): Features a benzooxazole ring instead of an oxolan, introducing aromaticity and planarity. Likely exhibits distinct receptor-binding profiles compared to the target compound due to aromatic vs. saturated oxygen ring systems.

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0) :

- Contains a thiophene ring, a sulfur-containing heterocycle, instead of the oxygen-based oxolan.

- The thiophene’s electron-rich nature may influence opioid receptor affinity, as seen in fentanyl analogs .

The hydroxyl groups confer high polarity, limiting CNS penetration compared to fluorinated analogs .

Physicochemical Properties

A comparative table of key properties is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Water) | Key Substituents |

|---|---|---|---|---|---|

| (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine HCl | C₆H₁₀FNO·HCl | 167.61 | ~1.2 (estimated) | High (salt form) | Oxolan ring, fluoro group |

| 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl | C₉H₈FNO·HCl | 215.63 | ~2.5 | Moderate | Benzooxazole, fluoro group |

| Thiophene Fentanyl HCl | C₂₄H₂₆N₂OS·HCl | 442.99 | ~4.0 | Low | Thiophene, opioid backbone |

| Dopamine HCl | C₈H₁₁NO₂·HCl | 189.64 | ~0.3 | High | Catechol, primary amine |

<sup>*</sup>LogP values are estimated based on structural analogs.

Biological Activity

(2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine;hydrochloride (CAS No. 2460763-63-5) is a synthetic organic compound notable for its structural features, including a fluorine atom and an oxolane ring. This compound has garnered interest in various fields such as medicinal chemistry, biochemical studies, and materials science due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClFNO |

| Molecular Weight | 165.60 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological activities, such as antitumor effects and modulation of neurotransmitter systems. For instance, studies on related compounds have shown their ability to act as antagonists at various adrenergic receptor subtypes, which could suggest a similar profile for this compound.

Case Study: Antitumor Activity

A study conducted on compounds analogous to this compound utilized the sulforhodamine B (SRB) assay on human prostate cancer cells (PC3). Results demonstrated that certain analogs exhibited low micromolar concentrations with significant antitumor activity, indicating potential therapeutic applications for this class of compounds .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine atom, oxolane ring | Antitumor potential |

| (2Z)-2-Chloro-2-(oxolan-3-ylidene)ethanamine;hydrochloride | Chlorine atom instead of fluorine | Antagonistic activity at receptors |

| (2Z)-2-Fluoro-2-(tetrahydrofuran-3-ylidene)ethanamine;hydrochloride | Tetrahydrofuran ring | Neurotransmitter modulation |

Research Applications

The compound's potential applications extend beyond pharmacology. It may serve as a building block for synthesizing more complex molecules in organic chemistry and could be utilized in catalysis due to its unique structural properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-2-Fluoro-2-(oxolan-3-ylidene)ethanamine hydrochloride?

- Methodology :

- Step 1 : Start with oxolane derivatives (e.g., tetrahydrofuran analogs) and introduce fluorine via nucleophilic substitution using KF or Selectfluor® under anhydrous conditions .

- Step 2 : Form the imine intermediate using a Schiff base reaction with ammonium chloride, followed by stereoselective reduction (e.g., NaBH₄) to achieve the (Z)-configuration .

- Step 3 : Purify via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

- Validation : Monitor reaction progress with TLC and confirm stereochemistry via NOESY NMR .

Q. How can researchers validate the compound’s purity and structural integrity?

- Techniques :

- X-ray crystallography : Use SHELX programs for structure refinement, especially for resolving fluorine’s electron density .

- NMR : Confirm the (Z)-configuration through coupling constants (e.g., ~15–20 Hz) and NOE interactions between the fluorine and oxolane protons .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt form; limited solubility in non-polar solvents (logP ~1.2) .

- Stability :

- pH : Stable at pH 2–6; degrades in alkaline conditions via hydrolysis of the oxolane ring (monitor with LC-MS) .

- Storage : Store at –20°C under inert gas to prevent oxidation of the fluoroalkene moiety .

Advanced Research Questions

Q. How to design experiments for studying biological interactions (e.g., receptor binding)?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on a sensor chip to measure binding kinetics (, ) .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to study competitive binding with unlabeled ligands .

- Control : Compare with analogs lacking the oxolane ring or fluorine to assess structural specificity .

Q. How to resolve contradictions in reported activity data across studies?

- Analysis Framework :

- Assay Conditions : Compare buffer pH (affects protonation state), temperature (impacts binding entropy), and ionic strength across studies .

- Structural Variants : Test enantiomers (e.g., (Z) vs. (E)) and fluorine-free analogs to isolate pharmacophoric contributions .

- Meta-Analysis : Use computational tools (e.g., Rosetta) to model receptor-ligand interactions and identify confounding steric effects .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to optimize reaction solvents .

- Retrosynthetic Tools : Use AI platforms (e.g., Synthia™) to propose novel routes for introducing the oxolane-fluorine motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.